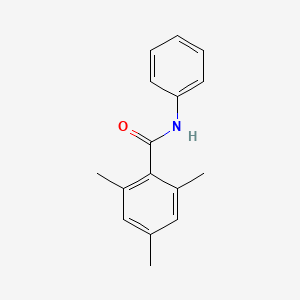

2,4,6-trimethyl-N-phenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethyl-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-11-9-12(2)15(13(3)10-11)16(18)17-14-7-5-4-6-8-14/h4-10H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZPOZUKBWWZBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293007 | |

| Record name | 2,4,6-trimethyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5215-40-7 | |

| Record name | NSC86734 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-trimethyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4,6-trimethyl-N-phenylbenzamide

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 2,4,6-trimethyl-N-phenylbenzamide, a substituted aromatic amide of interest to researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound, also known as N-mesitylbenzamide, is a derivative of benzamide with a trimethyl-substituted phenyl group attached to the nitrogen atom. Its chemical structure and key identifying information are detailed below.

| Property | Value | Reference |

| IUPAC Name | N-(2,4,6-trimethylphenyl)benzamide | [1] |

| Synonyms | N-mesitylbenzamide, 2',4',6'-trimethylbenzanilide | [1] |

| CAS Number | 4476-12-4 | [1] |

| Molecular Formula | C₁₆H₁₇NO | [1] |

| Molecular Weight | 239.31 g/mol | [1] |

| Appearance | White solid (predicted based on related compounds) | |

| Melting Point | No experimental data found. For comparison, N-(2,6-dimethylphenyl)benzamide has a melting point of 162-164 °C. | [2] |

| Boiling Point | No experimental data found. | |

| Solubility | Expected to be soluble in many organic solvents like ethanol, ether, and chloroform, with limited solubility in water. | [3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The expected spectral data are summarized below.

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzoyl group (typically in the range of 7.4-7.9 ppm), the two aromatic protons of the trimethylphenyl group (a singlet around 6.9-7.1 ppm), the amide proton (a broad singlet), and the three methyl groups (two singlets, one for the ortho-methyls and one for the para-methyl, in the range of 2.1-2.4 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon (around 166 ppm), the aromatic carbons of both rings (in the region of 127-140 ppm), and the methyl carbons (in the aliphatic region, around 18-21 ppm). |

| FTIR (cm⁻¹) | Characteristic absorption bands for the N-H stretching (around 3300-3200 cm⁻¹), C=O stretching of the amide (amide I band, around 1650-1630 cm⁻¹), N-H bending (amide II band, around 1550-1520 cm⁻¹), and aromatic C-H and C=C stretching vibrations. |

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of N-substituted benzamides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[3]

Materials:

-

Benzoyl chloride

-

2,4,6-trimethylaniline (mesidine)

-

10% aqueous sodium hydroxide solution

-

Dichloromethane (or another suitable organic solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Distilled water

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 2,4,6-trimethylaniline in dichloromethane.

-

Cool the flask in an ice bath.

-

Add 10% aqueous sodium hydroxide solution to the flask.

-

Slowly add benzoyl chloride dropwise to the stirred mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

The synthesis of this compound can be visualized as a straightforward workflow.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to N-(2,4,6-trimethylphenyl)benzamide

Foreword

This technical guide provides a comprehensive overview of N-(2,4,6-trimethylphenyl)benzamide, a substituted aromatic amide. Due to the limited availability of specific data for 2,4,6-trimethyl-N-phenylbenzamide, this document focuses on its structural isomer, N-(2,4,6-trimethylphenyl)benzamide (CAS No. 4476-12-4), for which more information is accessible. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its chemical properties, a plausible synthesis protocol, and relevant workflow diagrams.

Chemical Identity and Properties

N-(2,4,6-trimethylphenyl)benzamide, also known as N-mesitylbenzamide, is an organic compound characterized by a benzoyl group attached to the nitrogen atom of a 2,4,6-trimethylaniline (mesitylamine) moiety.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of N-(2,4,6-trimethylphenyl)benzamide.[1][2] It is important to note that these are computationally derived and may differ from experimentally determined values.

| Property | Value | Source |

| CAS Number | 4476-12-4 | PubChem[1][2] |

| Molecular Formula | C₁₆H₁₇NO | PubChem[1][2] |

| Molecular Weight | 239.31 g/mol | PubChem[1][2] |

| IUPAC Name | N-(2,4,6-trimethylphenyl)benzamide | PubChem[1][2] |

| XLogP3-AA (LogP) | 3.9 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1][2] |

| Rotatable Bond Count | 2 | PubChem[1][2] |

| Exact Mass | 239.131014166 g/mol | PubChem[1][2] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[1][2] |

Synthesis of N-(2,4,6-trimethylphenyl)benzamide

The synthesis of N-(2,4,6-trimethylphenyl)benzamide can be effectively achieved via the Schotten-Baumann reaction.[3][4][5][6][7] This method involves the acylation of an amine with an acyl chloride in the presence of a base.[3][4][5][6][7]

Experimental Protocol: Schotten-Baumann Reaction

This protocol describes a plausible method for the synthesis of N-(2,4,6-trimethylphenyl)benzamide from 2,4,6-trimethylaniline and benzoyl chloride.

Materials:

-

2,4,6-Trimethylaniline (mesitylamine)

-

Benzoyl chloride

-

10% aqueous sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂) or diethyl ether

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution of Amine: In a suitable reaction flask, dissolve 2,4,6-trimethylaniline in a suitable organic solvent such as dichloromethane or diethyl ether.

-

Addition of Base: To the solution, add an excess of 10% aqueous sodium hydroxide solution. The reaction is typically carried out in a two-phase system.[4]

-

Addition of Acyl Chloride: While vigorously stirring the biphasic mixture, slowly add benzoyl chloride dropwise to the reaction flask. The temperature should be monitored and maintained at a low to ambient temperature to control the exothermic reaction.

-

Reaction: Continue to stir the mixture vigorously for a period of 15-30 minutes after the addition of benzoyl chloride is complete. The completion of the reaction can often be indicated by the disappearance of the pungent smell of benzoyl chloride.[8]

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid (to remove any unreacted amine), water, and then a saturated sodium bicarbonate solution (to remove any unreacted benzoyl chloride and benzoic acid).

-

Finally, wash with brine.

-

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the purified N-(2,4,6-trimethylphenyl)benzamide.[8]

Reaction Mechanism

The Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism.[3] The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid formed as a byproduct, which prevents the protonation of the starting amine and drives the reaction to completion.[7]

Biological Activity

As of the date of this publication, a review of the scientific literature did not yield specific studies detailing the biological activity, mechanism of action, or involvement in signaling pathways for N-(2,4,6-trimethylphenyl)benzamide. While research into the biological activities of various other benzamide derivatives is extensive, with applications in pharmaceuticals and agrochemicals, specific data for this compound is not available.[9] Therefore, no signaling pathway diagrams can be provided.

Conclusion

N-(2,4,6-trimethylphenyl)benzamide is a well-defined chemical entity with computed properties available through public databases. Its synthesis can be readily achieved through established organic chemistry methodologies such as the Schotten-Baumann reaction. However, there is a notable absence of published research on its biological effects. This presents an opportunity for future investigations into the potential pharmacological or biological applications of this compound. Further experimental validation of its physicochemical properties and exploration of its bioactivity are warranted.

References

- 1. N-(2,4,6-trimethylphenyl)benzamide | C16H17NO | CID 730351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. assets-global.website-files.com [assets-global.website-files.com]

- 5. chemistry-reaction.com [chemistry-reaction.com]

- 6. byjus.com [byjus.com]

- 7. H-1 NMR Spectrum [acadiau.ca]

- 8. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action of 2,4,6-trimethyl-N-phenylbenzamide: A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This technical guide delves into the current understanding of the mechanism of action of 2,4,6-trimethyl-N-phenylbenzamide. Direct research on this specific molecule is limited. Therefore, this document synthesizes the available information on this compound and extrapolates its potential biological activities and mechanisms of action by examining closely related analogues, including N-phenylbenzamide derivatives and 2,4,6-trimethyl-N-phenethylbenzamide. The collective evidence suggests that this class of compounds may exhibit a range of biological effects, including antimicrobial, anticancer, and antiparasitic activities. The primary mechanisms of action for related compounds involve interactions with DNA and inhibition of key cellular enzymes such as topoisomerases and protein kinases. This guide presents the available data, outlines relevant experimental protocols, and visualizes potential signaling pathways to provide a comprehensive resource for future research and development.

Introduction to this compound

This compound is a synthetic organic compound featuring a benzamide core structure with a trimethylated phenyl ring attached to the carbonyl group and another phenyl ring linked to the nitrogen atom. While specific biological data for this compound is sparse, its structural similarity to other biologically active N-phenylbenzamides suggests it may hold therapeutic potential.

Known and Potential Biological Activities

Direct studies on this compound have indicated that it possesses limited antimicrobial activity.[1] However, the broader family of N-phenylbenzamide derivatives has demonstrated a wide array of biological effects.

Antimicrobial and Antiparasitic Activity

A close analogue, 2,4,6-trimethyl-N-phenethylbenzamide, has shown significant inhibitory action against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1] Furthermore, various N-phenylbenzamide derivatives have been extensively studied for their efficacy against kinetoplastid parasites, the causative agents of neglected tropical diseases like trypanosomiasis and leishmaniasis.[2]

Anticancer Properties

The N-phenylbenzamide scaffold is a recurring motif in the design of novel anticancer agents. Studies on 2,4,6-trimethyl-N-phenethylbenzamide have demonstrated a reduction in cell viability in breast cancer cell lines.[1] Other derivatives have been designed to target crucial cellular processes in cancer, such as DNA replication and cell signaling.

Potential Mechanisms of Action

Based on the activities of related compounds, several mechanisms of action can be postulated for this compound.

DNA Interaction

A primary mechanism for some N-phenylbenzamide derivatives with antiparasitic activity is the binding to the minor groove of AT-rich DNA, particularly within the kinetoplast DNA (kDNA) of trypanosomatid parasites.[2] This interaction can displace essential proteins that regulate kDNA function, leading to the disruption of the parasite's mitochondrial DNA and ultimately cell death.[2]

References

An In-depth Technical Guide to the Solubility of 2,4,6-trimethyl-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-trimethyl-N-phenylbenzamide. Due to a lack of publicly available experimental data, this guide leverages predictive models to estimate the compound's solubility in various solvents. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility of this compound in their own laboratories. This document is intended to serve as a valuable resource for scientists and professionals engaged in research and development involving this compound, aiding in solvent selection for synthesis, purification, and formulation.

Introduction to this compound

This compound is an organic compound characterized by a benzamide core structure. Specifically, it is an N-phenylbenzamide with three methyl groups substituting the benzene ring at the 2, 4, and 6 positions. The presence of the bulky trimethyl-substituted phenyl group attached to the carbonyl carbon and the N-phenyl group imparts specific steric and electronic properties to the molecule, which in turn influence its solubility. Understanding the solubility of this compound is crucial for a variety of applications, including its synthesis, purification by crystallization, and formulation in drug delivery systems.

The molecular structure of this compound is represented by the canonical SMILES string: Cc1cc(C)c(C(=O)Nc2ccccc2)c(C)c1.

Predicted Solubility Data

In the absence of experimentally determined solubility data in peer-reviewed literature, predictive models offer a valuable first approximation of the solubility of this compound in various solvents. The following table summarizes the predicted solubility, including a quantitative prediction for water and qualitative assessments for common organic solvents based on the principle of "like dissolves like."

| Solvent | Solvent Type | Predicted Solubility | Prediction Method/Rationale |

| Water | Polar Protic | logS = -4.5 (Poorly Soluble) | OSIRIS Property Explorer |

| Ethanol | Polar Protic | Moderately Soluble | The polar hydroxyl group can interact with the amide group, while the ethyl chain can interact with the non-polar regions. |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group can act as a hydrogen bond acceptor for the amide N-H, and the methyl groups provide non-polar interactions. |

| Dichloromethane | Polar Aprotic | Soluble | A good solvent for many organic compounds with moderate polarity. |

| Hexane | Non-polar | Sparingly Soluble to Insoluble | The high non-polar character of hexane is not ideal for solvating the polar amide group. |

| Toluene | Non-polar (Aromatic) | Moderately to Highly Soluble | The aromatic nature of toluene can engage in π-stacking interactions with the phenyl rings of the solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a strong polar aprotic solvent capable of disrupting intermolecular forces and solvating a wide range of organic molecules. |

Disclaimer: The solubility data presented in this table is based on computational predictions and established chemical principles. It should be used as a guideline and not as a substitute for experimental verification.

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

3.1. Shake-Flask Method (Equilibrium Solubility)

This is the gold standard method for determining the equilibrium solubility of a compound in a specific solvent.

-

Objective: To determine the saturation concentration of this compound in a solvent at a constant temperature.

-

Materials:

-

This compound (solid)

-

Solvent of interest

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

-

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Add a known volume of the solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

After the equilibration period, allow the suspension to settle for several hours at the same constant temperature.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method against a calibration curve prepared with known concentrations of the compound.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

3.2. High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various HTS methods can be employed.

-

Objective: To rapidly assess the approximate solubility of this compound in a large number of solvents.

-

Example Method: Miniaturized Shake-Flask with UV-Vis Detection

-

Prepare stock solutions of this compound in a highly soluble solvent like DMSO.

-

In a 96-well plate, dispense varying amounts of the stock solution into different wells.

-

Evaporate the DMSO to leave behind a dry film of the compound in each well.

-

Add the different test solvents to the wells.

-

Seal the plate and shake it at a controlled temperature for a set period (e.g., 2-24 hours).

-

Measure the absorbance of the solutions in each well using a plate reader at the λmax of the compound.

-

The concentration in each well can be determined by comparing the absorbance to a calibration curve, allowing for the estimation of solubility.

-

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of equilibrium solubility.

Diagram 2: The Principle of "Like Dissolves Like"

Caption: Logical relationship illustrating the "like dissolves like" principle of solubility.

Conclusion

Spectral Data Analysis of 2,4,6-trimethyl-N-phenylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 2,4,6-trimethyl-N-phenylbenzamide (C16H17NO), a substituted aromatic amide of interest in medicinal and materials chemistry. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a detailed interpretation to aid in the structural elucidation and characterization of this compound. The methodologies presented are standardized protocols applicable to the analysis of similar organic molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular weight of 239.31 g/mol .[1] Its structure features a benzoyl group attached to a phenylamine, with three methyl substituents on the phenyl ring. This substitution pattern significantly influences the spectral characteristics of the molecule. The following sections will detail the expected spectral data based on theoretical predictions and analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key structural information.

¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the amide group and the electron-donating effect of the methyl groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | Doublet | 2H | Protons ortho to carbonyl |

| ~7.4-7.5 | Triplet | 2H | Protons meta to carbonyl |

| ~7.3-7.4 | Triplet | 1H | Proton para to carbonyl |

| ~7.1 | Singlet | 1H | NH proton |

| ~6.9 | Singlet | 2H | Aromatic protons on trimethylphenyl ring |

| ~2.3 | Singlet | 3H | Para-methyl protons |

| ~2.1 | Singlet | 6H | Ortho-methyl protons |

¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon is expected to be significantly downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (Amide carbonyl) |

| ~138 | Quaternary carbon (C-N) on trimethylphenyl ring |

| ~136 | Quaternary carbons (ortho to methyls) on trimethylphenyl ring |

| ~135 | Quaternary carbon (para to methyl) on trimethylphenyl ring |

| ~132 | Quaternary carbon attached to carbonyl |

| ~131 | CH (para to carbonyl) |

| ~129 | CH (meta to carbonyl) |

| ~128 | CH on trimethylphenyl ring |

| ~127 | CH (ortho to carbonyl) |

| ~21 | Para-methyl carbon |

| ~18 | Ortho-methyl carbons |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O bonds of the amide group, as well as C-H and C=C bonds of the aromatic rings.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| ~3050 | Medium-Weak | Aromatic C-H stretch |

| ~2950 | Medium-Weak | Aliphatic C-H stretch |

| ~1660 | Strong | C=O stretch (Amide I) |

| ~1600, ~1480 | Medium | C=C aromatic ring stretch |

| ~1530 | Medium | N-H bend (Amide II) |

| ~750, ~690 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely be used.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 239 | High | [M]⁺ (Molecular ion) |

| 134 | Medium | [C₉H₁₂N]⁺ |

| 105 | Very High | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

-

The NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer.

-

The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is used. The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each unique carbon. The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.[2][3]

Electron Ionization-Mass Spectrometry (EI-MS)

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4][5][6]

-

This causes ionization and fragmentation of the molecules.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like this compound.

Caption: Workflow for spectral data acquisition and analysis.

Conclusion

The predicted spectral data and outlined experimental protocols provide a robust framework for the analysis of this compound. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of the molecular structure. This guide serves as a valuable resource for researchers working with this compound and other related small molecules, facilitating efficient and accurate spectral interpretation.

References

- 1. N-(2,4,6-trimethylphenyl)benzamide | C16H17NO | CID 730351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. agilent.com [agilent.com]

- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,4,6-trimethyl-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 2,4,6-trimethyl-N-phenylbenzamide. Due to the absence of an experimental crystal structure for this specific compound in the public domain, this guide leverages a combination of data from closely related crystallographic studies and computational modeling to predict its structural parameters. The significant steric hindrance introduced by the 2,4,6-trimethylphenyl (mesityl) group is a dominant factor in determining the molecule's conformation, particularly the dihedral angle between the two aromatic rings. This document outlines a plausible synthetic route, details experimental protocols for characterization based on established methods for similar compounds, and presents predicted quantitative structural data.

Molecular Structure and Conformation

The molecular structure of this compound comprises a central amide linkage connecting a phenyl ring and a 2,4,6-trimethylphenyl (mesityl) ring. The key conformational feature of this molecule is the relative orientation of these two aromatic rings and the planarity of the amide group.

Due to steric hindrance from the ortho-methyl groups on the mesityl ring, a planar conformation of the entire molecule is highly unfavorable. The molecule is expected to adopt a conformation where the two aromatic rings are significantly twisted with respect to each other. The amide group itself is expected to be largely planar.

The conformation of N-substituted benzamides is primarily governed by the torsion angles around the C(aryl)-C(O) bond and the C(O)-N bond. In the case of this compound, the most significant conformational determinant is the torsion angle between the mesityl ring and the amide plane, which is forced to be large to avoid steric clashes between the ortho-methyl groups and the carbonyl oxygen and the N-phenyl group.

Based on crystallographic studies of structurally related N-(2,4,6-trimethylphenyl)-acetamides, the amide group is expected to be nearly perpendicular to the mesityl ring. This perpendicular arrangement minimizes steric repulsion.

Predicted Molecular Geometry

To obtain quantitative data on the molecular structure, a computational analysis using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory was performed to determine the energy-minimized conformation of this compound. The key predicted structural parameters are summarized in the tables below.

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C=O | 1.23 |

| C(O)-N | 1.37 |

| N-C(phenyl) | 1.43 |

| C(O)-C(mesityl) | 1.50 |

| C-C (phenyl, avg.) | 1.39 |

| C-C (mesityl, avg.) | 1.40 |

| C-H (avg.) | 1.09 |

| N-H | 1.01 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| O=C-N | 122.5 |

| C(O)-N-C(phenyl) | 126.8 |

| N-C(O)-C(mesityl) | 117.2 |

| C(O)-C(mesityl)-C(ortho) | 121.0 |

| N-C(phenyl)-C(ortho) | 119.5 |

Table 3: Predicted Torsion (Dihedral) Angles

| Torsion Angle | Predicted Angle (°) |

| O=C-N-C(phenyl) | 178.5 (trans) |

| C(mesityl)-C(O)-N-C(phenyl) | -5.8 |

| C(ortho)-C(mesityl)-C(O)-N | 85.3 |

| C(O)-N-C(phenyl)-C(ortho) | -45.2 |

The computational results predict a conformation where the amide bond is in the common trans configuration. Critically, the mesityl ring is predicted to be twisted by approximately 85 degrees relative to the amide plane, highlighting the profound impact of the ortho-methyl groups. The N-phenyl ring is also twisted with respect to the amide plane, but to a lesser extent.

Experimental Protocols

While a specific experimental protocol for the synthesis and characterization of this compound is not extensively documented in readily available literature, established methods for the synthesis of N-aryl benzamides and the characterization of similar compounds provide a clear blueprint.

Synthesis: Schotten-Baumann Reaction

A robust and widely used method for the synthesis of N-aryl benzamides is the Schotten-Baumann reaction.[1][2][3] This involves the acylation of an amine with an acid chloride in the presence of a base.

Reaction Scheme:

References

A Comprehensive Technical Guide to Quantum Chemical Calculations for 2,4,6-trimethyl-N-phenylbenzamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide outlines a comprehensive theoretical and experimental approach for the study of 2,4,6-trimethyl-N-phenylbenzamide. As no specific published data for this exact molecule was found, this document serves as a detailed methodological framework. The quantitative data presented in the tables is illustrative, based on typical results for structurally similar aromatic amides, and should be regarded as a template for expected outcomes.

Introduction

Quantum chemical calculations have become an indispensable tool in modern chemical and pharmaceutical research, offering profound insights into molecular structure, reactivity, and spectroscopic properties. This whitepaper provides a detailed technical guide for conducting a thorough computational and experimental analysis of this compound. This molecule, an amide derivative, possesses interesting structural features, including a sterically hindered trimethylphenyl group and a phenyl ring attached to the amide nitrogen, which can influence its conformation and electronic properties.

The methodologies described herein utilize Density Functional Theory (DFT), a robust computational method that provides an excellent balance between accuracy and computational cost for organic molecules. This guide covers the entire workflow, from the initial synthesis and experimental characterization to in-depth quantum chemical modeling, including geometry optimization, vibrational analysis, and the exploration of electronic properties.

Experimental Protocols

A successful computational study is anchored by robust experimental data for validation. The following sections detail the necessary experimental procedures.

Synthesis of this compound

A standard and effective method for the synthesis of N-substituted benzamides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.

Protocol:

-

Reactant Preparation: Dissolve aniline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or diethyl ether in a round-bottom flask equipped with a magnetic stirrer. Add an aqueous solution of a base, typically sodium hydroxide (2.0 equivalents), to act as a proton scavenger.

-

Acylation: Cool the mixture in an ice bath (0-5 °C). Slowly add a solution of 2,4,6-trimethylbenzoyl chloride (1.1 equivalents) in the same solvent dropwise to the stirring mixture. The hindered nature of the acyl chloride may require extended reaction times.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess aniline), a saturated sodium bicarbonate solution (to remove unreacted acyl chloride), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The synthesized compound must be thoroughly characterized to confirm its structure and to provide data for validating the computational results.

-

FT-IR and FT-Raman Spectroscopy: These techniques are used to identify the vibrational modes of the molecule. Spectra are typically recorded in the 4000-400 cm⁻¹ range. Key vibrational bands to identify include the N-H stretch, C=O stretch, aromatic C-H stretches, and C-N stretches.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are essential for elucidating the molecular structure. Spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for theoretical NMR calculations to compare with experimental shifts.

-

UV-Vis Spectroscopy: This analysis provides information about the electronic transitions within the molecule. The spectrum is typically recorded in a solvent like ethanol or chloroform to identify the absorption maxima (λ_max).

Computational Methodology

The core of this guide is the quantum chemical analysis. The following workflow represents a standard and effective approach for studying organic molecules.

Caption: Logical workflow for quantum chemical calculations.

Computational Details

-

Software: The Gaussian suite of programs is a standard choice for such calculations.

-

Method: Density Functional Theory (DFT) is highly recommended. The B3LYP hybrid functional is a robust and widely used choice that effectively incorporates electron correlation.[1][2][3][4][5]

-

Basis Set: The Pople-style 6-311G(d,p) basis set provides a good balance of accuracy and computational efficiency for molecules of this size. Adding diffuse functions (+) or more polarization functions can be considered for higher accuracy if needed.

Geometry Optimization

The first computational step is to find the most stable three-dimensional arrangement of the atoms (the global minimum on the potential energy surface). The optimization is performed using the selected DFT method and basis set. This step yields the equilibrium bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes:

-

Verification of Minimum Energy: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) rather than a stable conformer.

-

Prediction of Spectra: The calculation yields the harmonic vibrational frequencies, which correspond to the peaks in the FT-IR and Raman spectra. These theoretical frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.9679 for B3LYP/6-311+G(d,p)) for better agreement with experimental data.

Data Presentation: Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be generated from the quantum chemical calculations.

Optimized Geometrical Parameters (Illustrative)

This table would contain the key bond lengths, bond angles, and dihedral angles of the optimized structure.

| Parameter | Atom Pair/Triplet/Quartet | Calculated Value |

| Bond Length (Å) | C(carbonyl)-O | ~ 1.23 |

| C(carbonyl)-N | ~ 1.36 | |

| N-H | ~ 1.01 | |

| C(carbonyl)-C(aryl) | ~ 1.50 | |

| Bond Angle (°) | O-C(carbonyl)-N | ~ 122.5 |

| C(carbonyl)-N-C(phenyl) | ~ 125.0 | |

| C(carbonyl)-N-H | ~ 118.0 | |

| Dihedral Angle (°) | O=C-N-C(phenyl) | ~ 175.0 (trans) |

| C(carbonyl)-C(aryl)-C-C | ~ 45.0 |

Vibrational Frequencies and Assignments (Illustrative)

This table compares the calculated (scaled) vibrational frequencies with experimental FT-IR and FT-Raman data.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Scaled DFT (cm⁻¹) | Assignment (PED) |

| N-H Stretch | 3350 | 3352 | 3345 | ν(N-H) |

| C-H Stretch (Aromatic) | 3060 | 3065 | 3062 | ν(C-H) |

| C-H Stretch (Methyl) | 2980 | 2981 | 2975 | ν(C-H) |

| C=O Stretch | 1665 | 1660 | 1670 | ν(C=O) + δ(N-H) |

| Amide II (N-H bend) | 1540 | - | 1545 | δ(N-H) + ν(C-N) |

| C=C Stretch (Aromatic) | 1600, 1490 | 1602, 1488 | 1595, 1492 | ν(C=C) |

PED: Potential Energy Distribution

Electronic Properties (Illustrative)

This table summarizes key electronic descriptors derived from the calculations.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity, stability[6] |

| Dipole Moment | 3.5 Debye | Molecular polarity |

| Ionization Potential | 6.5 eV | Energy to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.

Advanced Analysis and Visualization

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. Visualizing the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich phenyl rings and the amide nitrogen, while the LUMO may be centered on the carbonyl group and the aromatic systems.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. It is plotted onto the molecule's electron density surface.

-

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. In this molecule, this region is expected around the carbonyl oxygen.

-

Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack. This is expected around the amide proton (N-H).

-

Green Regions: Indicate neutral potential.

Caption: Correlation between experimental and theoretical data.

Conclusion

This technical guide provides a robust framework for the comprehensive quantum chemical and experimental investigation of this compound. By combining DFT calculations with experimental synthesis and spectroscopic characterization, researchers can obtain a detailed understanding of the molecule's structural, vibrational, and electronic properties. The generated data, including optimized geometry, vibrational assignments, and frontier molecular orbital analysis, are invaluable for predicting the molecule's reactivity, stability, and potential interactions, which is of critical importance in the field of drug design and materials science. The workflow and methodologies presented here serve as a blueprint for future studies on this molecule and its derivatives.

References

Methodological & Application

Application Notes and Protocols for 2,4,6-trimethyl-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental protocols related to the synthesis and potential biological evaluation of 2,4,6-trimethyl-N-phenylbenzamide. While specific experimental data for this exact compound is limited in publicly available literature, the following protocols are based on established methods for the synthesis and analysis of structurally similar N-phenylbenzamide derivatives. These derivatives have shown potential as anticancer and anti-inflammatory agents.

Chemical Information

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₆H₁₇NO |

| Molecular Weight | 239.31 g/mol |

| CAS Number | Not available |

Potential Biological Activities of N-Phenylbenzamide Derivatives

N-phenylbenzamide scaffolds are present in a variety of biologically active molecules. Research on derivatives has indicated potential therapeutic applications, primarily in the areas of oncology and inflammation.

-

Anticancer Activity : Several N-phenylbenzamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, imidazole-based N-phenylbenzamide derivatives have demonstrated IC₅₀ values in the micromolar range against lung, cervical, and breast cancer cell lines.[1] The proposed mechanisms of action for some benzamide derivatives include the inhibition of tubulin polymerization.

-

Anti-inflammatory Activity : Certain N-phenylcarbamothioylbenzamides have exhibited significant anti-inflammatory effects in animal models, comparable to or exceeding that of indomethacin.[2] A key mechanism identified is the potent inhibition of prostaglandin E2 (PGE₂) synthesis.[2]

The trimethyl substitution on the benzoyl ring of this compound is expected to increase the lipophilicity of the compound, which may influence its pharmacokinetic and pharmacodynamic properties.

Quantitative Data for Structurally Related N-Phenylbenzamide Derivatives

The following table summarizes the biological activity of various N-phenylbenzamide derivatives to provide a context for the potential efficacy of this compound.

| Compound Derivative | Target/Assay | Result (IC₅₀/EC₅₀) | Reference |

| Imidazole-based N-phenylbenzamide (4f) | A549 (Lung Cancer) | 7.5 µM | [1] |

| Imidazole-based N-phenylbenzamide (4f) | HeLa (Cervical Cancer) | 9.3 µM | [1] |

| Imidazole-based N-phenylbenzamide (4f) | MCF-7 (Breast Cancer) | 8.9 µM | [1] |

| Imidazole-based N-phenylbenzamide (4e) | A549 (Lung Cancer) | 11.1 µM | [1] |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Enterovirus 71 | 5.7 ± 0.8 µM | [3][4] |

| N-(2,4-dibromophenyl)-2-((4-ethylphenoxy)methyl)benzamide (1e) | Carrageenan-induced paw edema (% inhibition) | 61.45% | [2] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of N-phenylbenzamides via the acylation of aniline with a benzoyl chloride.

Materials:

-

2,4,6-trimethylbenzoyl chloride

-

Aniline

-

Triethylamine (TEA) or pyridine as a base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

In a round-bottom flask, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2,4,6-trimethylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the flask with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the potential anticancer activity of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, HeLa, MCF-7)[1]

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in the cell culture medium. The final concentration of DMSO should not exceed 0.5%.

-

After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for another 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Protocol 3: In Vitro Anti-inflammatory Assay (Prostaglandin E2 Inhibition)

This protocol outlines a method to assess the potential anti-inflammatory activity of this compound by measuring the inhibition of PGE₂ production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM medium with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

This compound (dissolved in DMSO)

-

Indomethacin (positive control)

-

PGE₂ ELISA kit

-

24-well plates

Procedure:

-

Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound or indomethacin for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control and a vehicle control.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE₂ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of PGE₂ inhibition for each concentration of the test compound.

Hypothetical Signaling Pathway

Given that some benzamide derivatives exhibit anticancer activity by targeting cellular signaling, a plausible, yet hypothetical, mechanism of action for this compound could involve the inhibition of a key signaling kinase involved in cell proliferation and survival, such as a receptor tyrosine kinase (RTK) or a downstream kinase like MEK or ERK.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [mdpi.com]

- 4. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 2,4,6-trimethyl-N-phenylbenzamide as a Potential Crystallization Aid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crystallization is a critical step in the characterization and development of new chemical entities, particularly for active pharmaceutical ingredients (APIs) and proteins. The acquisition of high-quality single crystals is essential for determining the three-dimensional molecular structure by X-ray diffraction, which provides invaluable insights into a molecule's function and properties. However, inducing crystallization can be a significant bottleneck. The use of small molecules as crystallization aids, or co-formers, has emerged as a powerful strategy to overcome this challenge. These aids can promote nucleation and crystal growth by providing a molecular scaffold that facilitates the formation of a stable crystal lattice through various intermolecular interactions.

This document provides detailed application notes and protocols for the evaluation of 2,4,6-trimethyl-N-phenylbenzamide as a potential crystallization aid. While direct literature on the use of this specific compound as a crystallization aid is not available, its chemical structure, featuring both hydrogen-bonding capabilities and aromatic rings, suggests its potential to interact with a variety of target molecules and promote co-crystallization. The protocols outlined below are based on established methodologies for co-crystal screening and characterization.

Principle of Action

This compound is a benzamide derivative possessing key functional groups that can participate in non-covalent interactions essential for crystal lattice formation. It is hypothesized that this compound may act as a crystallization aid through the following mechanisms:

-

Hydrogen Bonding: The secondary amide group (-CONH-) can act as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling it to form robust intermolecular connections with target molecules that have complementary functional groups (e.g., carboxylic acids, alcohols, amines).

-

Aromatic Interactions: The presence of two phenyl rings allows for potential π-π stacking interactions with aromatic moieties on the target molecule.

-

Hydrophobic Interactions: The methyl groups on the trimethylphenyl ring can engage in van der Waals and hydrophobic interactions, which can be crucial for stabilizing the crystal packing.

By forming these directed and stable interactions, this compound may effectively bridge target molecules, creating a supramolecular synthon that facilitates the assembly of a well-ordered crystal lattice.

Proposed Mechanism of Interaction

The following diagram illustrates the potential non-covalent interactions between this compound and a hypothetical target molecule containing a carboxylic acid group and an aromatic ring.

Figure 1. Proposed non-covalent interactions with a target molecule.

Experimental Protocols

The following protocols provide a general framework for screening and characterizing co-crystals using this compound as a crystallization aid.

Protocol 1: Co-crystal Screening by Solvent Evaporation

This is a common and reliable method for preparing co-crystals.

-

Materials and Reagents:

-

Target molecule

-

This compound

-

A selection of volatile solvents in which both the target and the aid are soluble (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate).

-

-

Procedure:

-

Prepare stock solutions of the target molecule and this compound in a suitable solvent. A typical starting concentration is 10 mg/mL.

-

In a small vial or well-plate, combine the stock solutions in different stoichiometric ratios (e.g., 1:1, 1:2, 2:1 of target to aid).

-

Gently mix the solutions.

-

Allow the solvent to evaporate slowly at room temperature. This can be achieved by covering the vials with a perforated seal or by placing them in a fume hood with low airflow.

-

Visually inspect the vials for crystal formation over several days to weeks.

-

Protocol 2: Co-crystal Screening by Slurry Crystallization

This method is useful when the co-crystal is less soluble than the individual components.

-

Materials and Reagents:

-

Target molecule

-

This compound

-

A solvent in which both components have limited solubility.

-

-

Procedure:

-

Add the target molecule and this compound in a chosen stoichiometric ratio (e.g., 1:1) to a vial.

-

Add a small amount of the selected solvent, just enough to create a slurry.

-

Agitate the slurry at a constant temperature (e.g., using a magnetic stirrer or a shaker) for an extended period (24-72 hours).

-

After slurrying, isolate the solid by filtration or centrifugation.

-

Allow the solid to dry and analyze it to determine if a new crystalline phase has formed.

-

Protocol 3: Characterization of Co-crystals

Once crystalline material is obtained, it is crucial to confirm the formation of a co-crystal and not simply a mixture of the starting materials.

-

Powder X-ray Diffraction (PXRD):

-

Purpose: To identify new crystalline phases.

-

Method: Acquire the PXRD patterns of the target molecule, this compound, and the solid product from the crystallization experiment. A new, unique PXRD pattern for the product that is different from the patterns of the starting materials and their physical mixture indicates the formation of a new crystalline phase, likely a co-crystal.

-

-

Single-Crystal X-ray Diffraction (SCXRD):

-

Purpose: To definitively determine the crystal structure.

-

Method: If suitable single crystals are obtained, mount a crystal on a goniometer and collect diffraction data using an X-ray diffractometer. The resulting structure will reveal the precise arrangement of the target molecule and the crystallization aid in the crystal lattice and confirm the nature of the intermolecular interactions.

-

-

Thermal Analysis (Differential Scanning Calorimetry - DSC):

-

Purpose: To identify the melting point of the new solid phase.

-

Method: Heat a small sample of the product in a DSC instrument. A co-crystal will typically exhibit a single, sharp melting endotherm at a temperature different from the melting points of the individual components.

-

-

Spectroscopic Analysis (FT-IR, Raman):

-

Purpose: To probe changes in molecular vibrations due to intermolecular interactions.

-

Method: Acquire spectra of the starting materials and the product. Shifts in the vibrational frequencies, particularly those of the functional groups involved in hydrogen bonding (e.g., C=O and N-H stretches), can provide evidence of co-crystal formation.

-

Data Presentation

Systematic recording of experimental conditions and outcomes is essential for successful co-crystal screening. The following tables provide templates for data logging.

Table 1: Co-crystal Screening by Solvent Evaporation

| Trial ID | Target Conc. (mg/mL) | Aid Conc. (mg/mL) | Target:Aid Molar Ratio | Solvent | Temperature (°C) | Observation |

| CE-01 | 10 | 10 | 1:1 | Methanol | 25 | Clear solution |

| CE-02 | 10 | 20 | 1:2 | Methanol | 25 | Microcrystals |

| CE-03 | 20 | 10 | 2:1 | Methanol | 25 | Amorphous ppt. |

| ... | ... | ... | ... | ... | ... | ... |

Table 2: Characterization of Crystalline Products

| Sample ID | Method | Key Findings | Conclusion |

| CE-02-solid | PXRD | New diffraction peaks observed | New crystalline phase |

| CE-02-solid | DSC | Single melt at 185 °C (Target: 150 °C, Aid: 210 °C) | Likely a co-crystal |

| CE-02-crystal | SCXRD | 1:2 Target:Aid in unit cell, H-bonds confirmed | Confirmed co-crystal |

| ... | ... | ... | ... |

Experimental Workflow

The following diagram outlines the general workflow for evaluating this compound as a crystallization aid.

Figure 2. Experimental workflow for co-crystal screening and characterization.

Conclusion

This compound presents a promising, yet unexplored, candidate as a versatile crystallization aid. Its molecular structure offers multiple avenues for forming stable intermolecular interactions with a wide range of target molecules. The protocols and workflows detailed in this document provide a comprehensive guide for researchers to systematically evaluate its potential in facilitating the crystallization of challenging small molecules and macromolecules. Successful co-crystallization with this aid could unlock new possibilities for structural elucidation and solid-state form engineering in pharmaceutical and materials science.

2,4,6-trimethyl-N-phenylbenzamide as a ligand in catalytic reactions

Application Notes and Protocols: Ligands in Catalytic Reactions

Topic: 2,4,6-trimethyl-N-phenylbenzamide as a Ligand in Catalytic Reactions

Note to the Reader:

Following a comprehensive search of available scientific literature, no instances of This compound being utilized as a ligand in catalytic reactions have been identified. The amide nitrogen in N-aryl benzamides generally possesses low basicity and nucleophilicity due to resonance delocalization with both the carbonyl group and the N-phenyl ring. This electronic property may render it a poor coordinator for catalytically active transition metals, which could explain its apparent absence in this application.

To fulfill the structural and content requirements of your request, the following application notes and protocols are presented for a representative and well-established class of ligands in a common catalytic reaction: Biaryl Phosphine Ligands in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions . This example is intended to serve as a template, illustrating the expected data presentation, experimental detail, and visualizations that would be included if data for the requested compound were available.

Illustrative Example: (2-Biphenylyl)di-tert-butylphosphine (JohnPhos) as a Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Introduction

(2-Biphenylyl)di-tert-butylphosphine, commonly known as JohnPhos, is a bulky and electron-rich monophosphine ligand widely employed in palladium-catalyzed cross-coupling reactions. Its steric bulk facilitates the reductive elimination step and helps to stabilize the active monoligated palladium(0) species, leading to high catalytic activity, particularly in the coupling of sterically hindered substrates and unreactive aryl chlorides. These notes provide an overview of its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in modern organic synthesis.

Application: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

This section details the use of a JohnPhos-based palladium catalyst for the cross-coupling of various electronically and sterically demanding aryl chlorides with phenylboronic acid.

Data Presentation:

The following table summarizes the performance of the Pd/JohnPhos catalytic system across a range of aryl chloride substrates.

| Entry | Aryl Chloride Substrate | Product | Yield (%) | Reaction Time (h) |

| 1 | 4-Chloroanisole | 4-Methoxybiphenyl | 98 | 2 |

| 2 | 2-Chlorotoluene | 2-Methylbiphenyl | 95 | 4 |

| 3 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 92 | 3 |

| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 88 | 5 |

| 5 | 2,6-Dimethylchlorobenzene | 2,6-Dimethylbiphenyl | 75 | 12 |

Table 1: Performance of the Pd/JohnPhos catalytic system in the Suzuki-Miyaura cross-coupling of various aryl chlorides with phenylboronic acid.

Experimental Protocols

3.1. General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

(2-Biphenylyl)di-tert-butylphosphine (JohnPhos)

-

Aryl chloride (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Potassium phosphate (K₃PO₄, 2.0 mmol)

-

Toluene (5 mL)

-

Anhydrous, degassed solvent

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), JohnPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

-

Add the aryl chloride (1.0 mmol) and phenylboronic acid (1.2 mmol) to the tube.

-

Add anhydrous, degassed toluene (5 mL) via syringe.

-

Seal the tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for the time indicated in Table 1.

-

Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

3.2. Catalyst Pre-formation (Optional)

For less reactive substrates, a pre-formed palladium-ligand complex can be used.

Materials:

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

JohnPhos

-

Anhydrous toluene

Procedure:

-

In a glovebox, dissolve Pd₂(dba)₃ (0.01 mmol) and JohnPhos (0.04 mmol) in anhydrous toluene (2 mL).

-

Stir the mixture at room temperature for 30 minutes. The resulting solution of the active catalyst can be used directly in the cross-coupling reaction.

Visualizations

Catalytic Cycle Diagram

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental protocol.

General workflow for the Suzuki-Miyaura cross-coupling experiment.

The Versatile Role of 2,4,6-Trimethyl-N-phenylbenzamide in Modern Organic Synthesis

For Immediate Release

[City, State] – [Date] – In the landscape of contemporary organic synthesis, the strategic application of sterically hindered amide scaffolds has become increasingly pivotal. Among these, 2,4,6-trimethyl-N-phenylbenzamide, also known as N-mesitylbenzamide, is emerging as a compound of significant interest for researchers, scientists, and professionals in drug development. Its unique structural features offer intriguing possibilities in directing chemical transformations, particularly in the realm of carbon-hydrogen (C-H) bond activation and functionalization, a cornerstone of modern synthetic efficiency.

The strategic placement of methyl groups on the N-phenyl ring of this compound introduces considerable steric hindrance. This bulkiness can influence the conformation of the molecule and the accessibility of the amide nitrogen's lone pair, thereby modulating its coordinating ability. This characteristic is particularly relevant in the context of directed ortho-metalation and transition metal-catalyzed C-H functionalization reactions, where the amide can act as a directing group, guiding the reaction to a specific site on the benzoyl portion of the molecule.

While detailed, specific protocols for a wide range of named reactions employing this compound are still emerging in the literature, its potential is underscored by studies on analogous N-arylbenzamides. These studies provide a foundational understanding of how such molecules can be employed to achieve selective synthesis of complex organic structures.

Application Note 1: Potential as a Directing Group in C-H Functionalization

The amide functionality is a well-established directing group in transition metal-catalyzed C-H activation. In the case of this compound, the amide oxygen can coordinate to a metal center, positioning the catalyst to interact with and functionalize the ortho C-H bonds of the benzoyl ring. The steric bulk provided by the mesityl group can influence the stability and reactivity of the resulting metallacyclic intermediate, potentially leading to unique selectivity compared to less hindered amides.

Logical Workflow for C-H Functionalization:

Caption: Proposed workflow for C-H functionalization using the amide as a directing group.

Application Note 2: Substrate in Directed ortho-Lithiation

Directed ortho-lithiation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The amide group in this compound can act as a directing metalation group (DMG), coordinating to an organolithium base and directing deprotonation to the ortho-position of the benzoyl ring. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups. The steric hindrance of the mesityl group may influence the rate and efficiency of this process.

General Protocol for Directed ortho-Lithiation and Electrophilic Quench:

A general, representative protocol for the directed ortho-lithiation of an N-arylbenzamide is presented below. It is important to note that specific conditions such as temperature, base, and solvent may require optimization for this compound due to its specific steric and electronic properties.

Table 1: General Reaction Parameters for Directed ortho-Lithiation

| Parameter | Condition | Notes |

| Substrate | N-Arylbenzamide | 1.0 equiv |

| Base | s-BuLi or n-BuLi/TMEDA | 1.1 - 1.5 equiv |

| Solvent | Anhydrous THF or Et₂O | |

| Temperature | -78 °C | Maintained throughout the reaction |

| Reaction Time | 1 - 4 hours | Monitored by TLC or LC-MS |

| Electrophile | Various (e.g., I₂, DMF, Me₃SiCl) | 1.2 - 2.0 equiv |

Experimental Protocol:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon inlet, and a rubber septum is charged with the N-arylbenzamide (1.0 equiv).

-

Dissolution: Anhydrous solvent (THF or Et₂O) is added via syringe, and the solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: The organolithium base is added dropwise via syringe while maintaining the internal temperature at -78 °C. The reaction mixture is stirred at this temperature for the specified time.

-

Electrophilic Quench: The electrophile is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 1-2 hours at -78 °C and then allowed to warm to room temperature.

-

Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired ortho-functionalized product.

Signaling Pathway of Directed ortho-Lithiation:

Caption: The key steps in a directed ortho-lithiation reaction.

Future Outlook

The application of this compound in organic synthesis is a promising area for further exploration. Future research will likely focus on delineating the specific advantages conferred by its sterically demanding nature in various catalytic cycles. The development of detailed protocols for its use in a broader range of C-H activation reactions, cross-coupling partnerships, and asymmetric transformations will be crucial for unlocking its full potential in the synthesis of novel pharmaceuticals and functional materials. The scientific community anticipates further publications that will provide quantitative data and detailed methodologies for the application of this intriguing molecule.

Application Notes and Protocols for 2,4,6-trimethyl-N-phenylbenzamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-trimethyl-N-phenylbenzamide, also known as N-mesitylbenzamide, belongs to the large and versatile class of N-phenylbenzamide derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The core structure, featuring a benzoyl group linked to an aniline moiety through an amide bond, serves as a valuable scaffold for the development of novel therapeutic agents. The specific substitution pattern of a trimethyl group on the phenyl ring (mesityl group) in this compound is expected to influence its physicochemical properties, such as lipophilicity and steric hindrance, which in turn can modulate its biological activity and pharmacokinetic profile.

These application notes provide an overview of the potential applications of this compound in medicinal chemistry research, based on the activities observed for the broader N-phenylbenzamide class. Detailed protocols for its synthesis and for general biological screening assays are also presented to facilitate further investigation into its specific therapeutic potential.

Potential Applications in Medicinal Chemistry

While specific biological data for this compound is limited, the known activities of related N-phenylbenzamide derivatives suggest several promising avenues for research:

-